Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Historical Context of Thiazole-Based Scaffolds in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, has been a cornerstone of medicinal chemistry since the early 20th century. Its discovery in natural products such as thiamine (vitamin B1) and penicillin underscored its biological relevance. Thiamine’s critical role in carbohydrate metabolism and penicillin’s revolutionary antibacterial properties highlighted the scaffold’s versatility. By the mid-20th century, synthetic thiazole derivatives began emerging, with compounds like sulfathiazole (an antibacterial agent) demonstrating the potential for rational drug design.
The 1980s marked a turning point with the development of bisthiazole-containing drugs such as bleomycin, an antitumor agent that cleaves DNA through metal-ion coordination. Subsequent decades saw the approval of ritonavir, an antiretroviral drug containing a thiazole ring, which revolutionized HIV treatment by inhibiting viral protease. These milestones established thiazoles as privileged structures in drug discovery, capable of interacting with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Significance of Functionalized Thiazole-5-carboxylates in Heterocyclic Chemistry
Thiazole-5-carboxylates represent a critical subclass due to their enhanced solubility and capacity for hydrogen bonding. The carboxylate group at the 5-position enables interactions with enzymatic active sites, as demonstrated by xanthine oxidase inhibitors such as GK-20 (IC~50~ = 0.45 μM). This modification also facilitates structural diversification; for example, ethyl thiazole-5-carboxylate derivatives have been optimized for selective inhibition of HSET (KIFC1), a kinesin involved in cancer cell survival.
The electronic effects of the carboxylate group further modulate reactivity. In the case of ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate, the electron-withdrawing nature of the ester group stabilizes the thiazole ring while allowing nucleophilic substitution at the methyl position. Such functionalization has enabled the development of compounds with nanomolar affinity for targets like HSET, underscoring the strategic value of thiazole-5-carboxylates in drug design.
Research Evolution and Contemporary Scientific Interest
Recent advances in bisthiazole chemistry have focused on addressing antimicrobial resistance and cancer heterogeneity. For instance, 4′,5-bisthiazole derivatives exhibit potent activity against Mycobacterium tuberculosis (MIC~90~ = 9.64–23.64 µg/mL), outperforming first-line agents like isoniazid. Similarly, thiazolyl-hydrazono-ethylthiazole derivatives show selective cytotoxicity against colorectal (HCT-116) and hepatocellular (HepG2) carcinomas, with IC~50~ values as low as 4.9 µg/mL.
Contemporary studies emphasize structure-activity relationship (SAR) optimization. For example, substitution at the 4-hydroxy position of the thiazole ring enhances hydrogen bonding with targets such as DNA gyrase or tubulin. Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) models, have accelerated the design of derivatives like this compound, which exhibit improved pharmacokinetic profiles.
Structural Significance of the 4-Hydroxy-1,3-thiazol-2-yl Linkage
The 4-hydroxy-1,3-thiazol-2-yl moiety in this compound introduces critical pharmacophoric features. The hydroxyl group serves as a hydrogen bond donor, enhancing interactions with polar residues in enzymatic pockets. This substitution also influences electronic distribution, increasing the acidity of the adjacent methylene group and facilitating covalent adduct formation with nucleophilic targets.
Comparative studies of substituted bisthiazoles reveal that electron-withdrawing groups (e.g., -Cl, -Br) at the 4-position improve anticancer activity by up to 3-fold compared to electron-donating groups (-CH~3~, -OCH~3~). In the case of the 4-hydroxy derivative, this effect is complemented by the ability to form intramolecular hydrogen bonds, which stabilize the bioactive conformation and reduce metabolic degradation. Such structural insights guide the rational design of next-generation thiazole-based therapeutics.
Properties
IUPAC Name |
ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-3-16-11(15)10-6(2)12-9(18-10)4-8-13-7(14)5-17-8/h5,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYAOZHZZXFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CC2=NC(=CS2)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate can be achieved through several routes. One common method involves the reduction of ethyl-4-methylthiazole-5-acetate using lithium aluminum hydride (LiAlH4) . Another approach is the condensation of thioformamide with bromoacetopropanol or with y,y-dichloro-y,ydiacetodipropyl ether . These methods provide efficient pathways to obtain the desired compound with high yields.
Chemical Reactions Analysis
Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiazolidines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate has shown promising results against various bacterial strains. In vitro studies indicate that compounds containing thiazole rings can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar thiazole compounds can induce apoptosis in cancer cell lines such as HCT116 and HepG2 . The structure of this compound suggests potential efficacy against tumors due to the presence of the hydroxyl group which may enhance its interaction with biological targets.
Applications in Pharmaceuticals
The unique structure of this compound makes it a candidate for drug development. Its potential applications include:
- Antimicrobial Agents: Due to its efficacy against bacterial strains, this compound could be developed into new antibiotics.
- Anticancer Drugs: Given its activity against cancer cell lines, it may serve as a lead compound for developing novel anticancer therapies.
- Anti-inflammatory Agents: Thiazole derivatives are known to possess anti-inflammatory properties; thus, this compound could be explored for treating inflammatory diseases.
Agricultural Applications
Thiazoles are also recognized for their role in agricultural chemistry. This compound may have applications as:
- Fungicides: The antimicrobial properties suggest potential use in protecting crops from fungal infections.
- Plant Growth Regulators: Research into thiazole compounds indicates they may promote plant growth or resistance to environmental stressors.
Study on Anticancer Activity
A study published in Molecules highlighted the synthesis of various thiazole derivatives and their anticancer activity . The researchers found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against human cancer cell lines. Ethyl 2-[ (4-hydroxy -1,3-thiazol -2 -yl) methyl]-4-methyl -1,3-thiazole -5-carboxylate could be further investigated based on these findings.
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial activity of thiazole derivatives against E. coli and S. aureus. The results indicated that certain structural modifications led to increased antibacterial potency . This highlights the importance of exploring ethyl 2-[ (4-hydroxy -1,3-thiazol -2 -yl) methyl]-4-methyl -1,3-thiazole -5-carboxylate within this context.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. Thiazole derivatives often interact with enzymes and receptors, leading to the modulation of biochemical pathways . For example, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact molecular targets and pathways for this specific compound would require further experimental validation.
Comparison with Similar Compounds
Data Table: Key Structural Analogs and Properties
Research Findings and Implications
- Substituent-Driven Activity : Hydroxy and chlorobenzyl groups are linked to antiviral and antidiabetic activities, respectively, highlighting the importance of substituent selection .
- Metabolic Considerations : Ethyl ester derivatives (e.g., target compound) may exhibit slower hydrolysis than methyl esters, prolonging bioavailability .
Biological Activity
Ethyl 2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazole-5-carboxylate (referred to as compound 1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of compound 1, summarizing key findings from various studies, including synthesis methods, mechanisms of action, and specific case studies.
Chemical Structure and Properties
Compound 1 has the molecular formula and features a thiazole ring system, which is known for its diverse biological properties. The structural representation is as follows:
Research indicates that thiazole derivatives, including compound 1, exhibit anticancer activity primarily through the inhibition of matrix metalloproteinases (MMPs) and modulation of apoptotic pathways. These compounds can induce apoptosis in cancer cells by affecting the Bcl-2 family proteins, which play a crucial role in regulating cell death.
Case Studies
- In Vitro Studies : A study evaluated various thiazole derivatives against human colorectal cancer cell lines (HCT-116 and HT-29) and hepatocellular carcinoma (HepG2). Compound 1 demonstrated significant growth inhibition with IC50 values comparable to established chemotherapeutics like cisplatin. Specifically, it showed IC50 values of µM against HCT-116 cells, indicating potent anticancer properties .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups in compound 1 enhances its cytotoxicity. For instance, the incorporation of hydroxy and methyl groups at strategic positions on the thiazole ring has been shown to improve its binding affinity to target proteins involved in cancer progression .
Antimicrobial Activity
Compound 1 also exhibits notable antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways.
Research Findings
A recent study reported that thiazole derivatives significantly inhibited the growth of several pathogenic bacteria, with compound 1 showing minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests potential for development as an antimicrobial agent .
Summary of Biological Activities
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Inhibition of MMPs; Induction of apoptosis | IC50 values: HCT-116 µM; HepG2 µM |
| Antimicrobial | Disruption of cell membranes; Metabolic interference | Effective against multiple bacterial strains; Low MIC values |
Q & A
Q. Validation methods :
- In vitro assays : Compare IC50 values across cancer cell lines (e.g., prostate PC3, breast MCF7) .
- Molecular docking : Predict interactions with targets like protein kinases using AutoDock Vina .
Advanced: How can researchers reconcile contradictions in reported biological activity data for this compound?
Answer:
Common contradictions arise from:
- Cell line variability : E.g., differential sensitivity due to expression levels of drug efflux pumps (e.g., P-gp).
- Assay conditions : Varying serum concentrations (5–10% FBS) or incubation times (24–72 hrs) alter IC50 values .
Q. Resolution strategies :
Standardize protocols : Use CLSI guidelines for cytotoxicity assays.
Control experiments : Include reference compounds (e.g., doxorubicin) to benchmark activity.
Meta-analysis : Pool data from multiple studies (≥3 independent replicates) to calculate weighted mean IC50 .
Advanced: What computational tools are recommended for predicting the compound’s pharmacokinetic properties and toxicity?
Answer:
- ADMET prediction :
- SwissADME : Estimates bioavailability, LogP (experimental: ~2.8), and blood-brain barrier penetration .
- ProTox-II : Predicts hepatotoxicity (e.g., structural alerts for thiazole-related idiosyncratic reactions).
- Quantum mechanics (QM) : Gaussian 16 for optimizing ground-state geometries and calculating electrostatic potential maps .
Case study : Similar thiazole analogs show moderate CYP3A4 inhibition (Ki ~15 µM), suggesting potential drug-drug interactions .
Basic: What spectroscopic techniques are essential for characterizing intermediates and final products during synthesis?
Answer:
- NMR (¹H/¹³C) : Assign peaks for thiazole protons (δ 7.2–8.1 ppm) and ester carbonyls (δ 165–170 ppm) .
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]+) with <5 ppm mass error .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with improved anticancer potency?
Answer:
SAR insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
